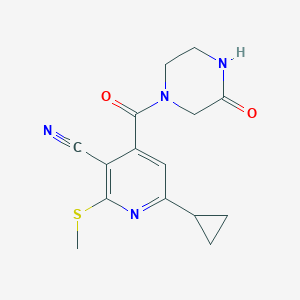

6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-22-14-11(7-16)10(6-12(18-14)9-2-3-9)15(21)19-5-4-17-13(20)8-19/h6,9H,2-5,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHNLJWYRQGFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCNC(=O)C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methylsulfanyl group can be added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure scalability and efficiency. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield derivatives with reduced functional groups.

Substitution: Substitution reactions can introduce various substituents, leading to a range of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group at position 6 introduces steric hindrance compared to smaller substituents (e.g., methyl in ) or aromatic systems (e.g., thiophen-2-yl in ), which may impact metabolic stability .

Q & A

Basic: What are the recommended synthetic strategies for this compound?

The synthesis typically involves multi-step reactions, including:

- Cyclopropane introduction : Cyclopropyl groups are often introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates.

- Piperazine-carbonyl coupling : Amide bond formation between the pyridine core and 3-oxopiperazine is achieved using coupling agents like EDCI/HOBt or DCC under inert conditions .

- Thioether installation : Methylsulfanyl groups are introduced via nucleophilic substitution with methylthiolate or oxidative thiolation.

Key purification steps : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures are commonly employed .

Basic: Which analytical techniques are critical for structural validation?

- X-ray crystallography : For absolute configuration determination, use SHELXL for refinement and PLATON for validation .

- NMR spectroscopy : - and -NMR (CDCl or DMSO-d) resolve substituent connectivity, with HSQC/COSY for ambiguous signals .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight, while MS/MS fragmentation elucidates functional group stability .

Advanced: How can reaction yields be optimized for the piperazine coupling step?

- DOE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalyst loading (e.g., 1–5 mol% Pd(OAc)) to identify optimal conditions .

- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .

- Byproduct mitigation : Add molecular sieves to scavenge water in amide couplings, improving yields from ~60% to >85% .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

- SHELX refinement protocols : Use TWIN/BASF commands for twinned crystals and ADDSYM to check for missed symmetry elements .

- Validation metrics : Ensure R < 5%, completeness > 95%, and Flack parameter |x| < 0.1. Discrepancies in bond lengths (>0.02 Å vs. CSD averages) warrant re-refinement .

Basic: What are the common reactivity patterns of the methylsulfanyl group?

- Nucleophilic substitution : Reacts with amines or alkoxides to form thioethers or sulfoxides .

- Oxidation : HO/AcOH converts –SMe to sulfone (–SOMe), altering electronic properties .

- Metal coordination : Acts as a soft Lewis base in catalytic systems (e.g., Pd-mediated cross-couplings) .

Advanced: How to assess its potential as a CRF-1 receptor antagonist?

- In vitro binding assays : Use -Tyr-sauvagine displacement in CHO-K1 cells expressing human CRF-1 (IC target < 1 nM) .

- Metabolic stability : Conduct hepatic microsome assays (rat/dog) to measure intrinsic clearance. Optimize substituents (e.g., difluoromethoxy groups) to reduce CYP450-mediated degradation .

- In vivo efficacy : Test in defensive withdrawal anxiety models (rats) at 1–10 mg/kg oral doses; monitor plasma exposure via LC-MS/MS .

Advanced: How to design metabolite identification studies?

- Reactive metabolite trapping : Incubate with GSH (5 mM) in liver microsomes; analyze adducts via LC-HRMS. A GSH adduct level <0.2% total drug-related material indicates low risk .

- Isotope labeling : Synthesize -labeled compound for mass balance studies in bile-duct cannulated rats .

Basic: What computational methods predict its pharmacokinetic properties?

- LogP calculation : Use Molinspiration or ACD/Labs (target ~2.5–3.5 for CNS penetration).

- CYP inhibition : SwissADME predicts interactions with CYP3A4/2D6. Experimental validation via fluorogenic assays .

Advanced: How to address low solubility in aqueous buffers?

- Co-solvent systems : Use PEG-400/EtOH (30:70 v/v) for in vivo dosing .

- Salt formation : Screen with HCl, maleic acid, or benzenesulfonate to improve crystallinity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Advanced: What strategies minimize toxicity from reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.